(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Overview
Description
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate is a complex organic compound with a unique structure that combines a pyridine ring with a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate typically involves multiple steps, starting with the preparation of the pyridine ring and the benzoic acid ester. Common synthetic routes include:
Formation of the Pyridine Ring: This step involves the reaction of dimethylamine with a trifluoromethyl-substituted pyridine precursor under controlled conditions.
Esterification: The benzoic acid is esterified with 4-chloro-phenol using a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ester linkage.
Coupling Reaction: The final step involves coupling the pyridine ring with the benzoic acid ester using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime
Uniqueness
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and dimethylamino substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSWNAUWKTQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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